2-((4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[[4-(2-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S/c21-17-9-5-4-8-14(17)15-10-18(25)24-20(16(15)11-22)27-12-19(26)23-13-6-2-1-3-7-13/h1-9,15H,10,12H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCWTTUUVVFECH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chlorobenzenethiol with a suitable precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
2-((4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-((4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Thioacetamide Derivatives
Key Observations :
- The target compound’s tetrahydropyridinone core distinguishes it from pyridine () and pyrimidinone () analogs. This partially saturated ring may enhance conformational flexibility compared to fully aromatic systems.
- The cyano group at position 3 is conserved in both the target and ’s compound, suggesting a role in stabilizing the heterocyclic core or modulating electronic properties.
Key Observations :
- The target compound’s synthesis likely parallels ’s method, utilizing sodium acetate as a base in ethanol under reflux. The absence of styryl groups in the target simplifies the synthesis compared to ’s distyrylpyridine analog .
- highlights alkylation with sodium methylate, a stronger base than sodium acetate, which may influence reaction kinetics or byproduct formation .
Key Observations :
- The target compound’s tetrahydropyridinone core and thioacetamide moiety resemble 1,4-dihydropyridines (), a class known for cardiovascular activity. However, the saturated ring may reduce redox sensitivity compared to dihydropyridines .
- The phenylacetamide group introduces a bulky substituent, which could influence bioavailability and protein binding compared to smaller acyl groups in ’s derivatives .
Biological Activity
The compound 2-((4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide is a complex organic molecule with potential pharmacological applications. Its structure features a tetrahydropyridine core, which is known for various biological activities. This article explores the biological activity of this compound, focusing on its efficacy against various biological targets and its potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 534.8 g/mol. The structure includes significant functional groups that contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 2-((4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide . For instance, related compounds have demonstrated inhibitory effects against human tumor cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The most potent derivatives showed IC50 values significantly lower than standard chemotherapeutics like Doxorubicin .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. For example, it has shown promise as an inhibitor of serine proteases, which are critical in various physiological processes and disease mechanisms. The structure-activity relationship (SAR) indicates that modifications in the substituents can enhance or diminish enzyme inhibition efficacy.
Key Findings:
- Inhibition of Serine Protease : Compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced inhibitory activity.
- IC50 Values : The most effective derivative in a related study had an IC50 value of , outperforming standard inhibitors like ribavirin .
Pharmacological Mechanisms
The biological activity of 2-((4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide can be attributed to several mechanisms:
- Antioxidant Activity : Compounds in this class often exhibit antioxidant properties, which can protect cells from oxidative stress.
- Apoptosis Induction : Some studies suggest that these compounds may promote apoptosis in cancer cells by activating specific signaling pathways.
- Anti-inflammatory Effects : There is emerging evidence that suggests these compounds may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.
Case Studies
Several research articles have documented the biological activities of similar compounds:
- Study on Anticancer Activity : A study published in Frontiers in Chemistry demonstrated that derivatives with specific substitutions on the phenyl ring exhibited varying degrees of anticancer activity against different cell lines .
- Enzyme Inhibition Study : Another investigation focused on the inhibitory effects against HCV serine protease showed that certain derivatives had significantly better binding affinities compared to existing antiviral drugs .
Q & A
Basic: What are the key synthetic pathways for synthesizing this compound?
Answer:
The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:
Substitution Reaction : Reacting halogenated nitrobenzene derivatives with alcohols or amines under alkaline conditions to introduce functional groups (e.g., describes a similar approach using 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol).
Reduction : Using reducing agents like iron powder under acidic conditions to convert nitro groups to amines ().
Condensation : Introducing thioacetamide or cyanoacetamide moieties via coupling agents ().
Key Considerations : Temperature control (60–100°C), solvent selection (e.g., DMF or THF), and catalysts (e.g., p-toluenesulfonic acid) are critical for yield optimization .
Basic: How is structural characterization performed for this compound?
Answer:
Characterization relies on spectroscopic and crystallographic methods:
- NMR Spectroscopy : 1H/13C NMR confirms proton environments and carbon frameworks (e.g., ).
- X-ray Crystallography : Resolves spatial arrangements of the tetrahydropyridine core and substituents ().
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns ().
Data Table :
| Technique | Key Structural Insights | Reference |
|---|---|---|
| 1H NMR | Confirms aromatic protons and thioether | |
| X-ray | Reveals dihedral angles of pyridine ring | |
| HRMS | Validates molecular formula (e.g., C24H18ClN3O2S) |
Advanced: How can computational methods optimize synthesis conditions?
Answer:
Integrated computational-experimental frameworks, such as ICReDD’s approach, reduce trial-and-error:
Quantum Chemical Calculations : Predict reaction pathways and transition states ().
Machine Learning : Analyzes historical data to recommend solvent/catalyst combinations.
Feedback Loops : Experimental results refine computational models (e.g., optimizing yields from 45% to 78% in ).
Case Study : Reaction path search methods identified optimal conditions for similar thioacetamide derivatives, reducing synthesis time by 40% .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from structural analogs with varying substituents. Strategies include:
- Comparative SAR Studies : Evaluate analogs (e.g., compare pyrazolo-pyrimidine vs. thienopyrimidine derivatives).
- Dose-Response Profiling : Test activity across concentrations to identify non-linear effects.
- QSAR Modeling : Relate substituent electronic properties (e.g., Hammett constants) to activity trends.
Example : A nitro group at the phenyl ring () enhanced anticancer activity but reduced solubility, explaining conflicting efficacy reports .
Advanced: What strategies improve selectivity in analogs for target engagement?
Answer:
Functional Group Tuning : Replace chlorophenyl with fluorophenyl to modulate lipophilicity ().
Bioisosteric Replacement : Substitute thioether with sulfone to enhance metabolic stability ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
